Cyclohexane-1,4-dicarbonitrile
Overview
Description
Synthesis Analysis
The synthesis of cyclohexane-1,4-dicarbonitrile derivatives can be accomplished through the reaction of α,β-unsaturated nitriles with benzyl cyanide, yielding substituted 1-aminocyclohexene-2,4-dicarbonitriles with considerable diastereomeric selectivity. This process highlights the synthetic utility of cyclohexane derivatives in accessing a wide range of functionalized organic compounds (Lorente et al., 1995).
Molecular Structure Analysis
The molecular structure of cyclohexane-1,4-dicarbonitrile derivatives has been established through comprehensive spectroscopic techniques, including IR, MS, and NMR, supplemented by X-ray crystallography. These methods have elucidated the relative stereochemistry and conformational preferences of these compounds, demonstrating the significant impact of cyclohexane ring configuration on the overall molecular architecture (Lorente et al., 1995).
Chemical Reactions and Properties
Cyclohexane-1,4-dicarbonitrile and its derivatives undergo a variety of chemical reactions, including double Michael addition and multicomponent cyclization, to yield structurally diverse cyclohexanones with high diastereoselectivity and enantiomeric excess. These reactions underscore the chemical reactivity and functional versatility of cyclohexane derivatives in organic synthesis (Fusco & Lattanzi, 2011).
Physical Properties Analysis
The physical properties of cyclohexane-1,4-dicarbonitrile derivatives, including their thermal and conformational stability, are influenced by the cyclohexane ring structure. For instance, the thermodynamic properties and molecular structure analyses of cyclohexane indicate a predominant stable configuration (chair form), which is central to understanding the physical characteristics of its derivatives (Beckett, Pitzer, & Spitzer, 1947).
Scientific Research Applications
Synthesis and Stereochemistry : Cyclohexane-1,4-dicarbonitrile derivatives have been synthesized through various methods, including the double Michael addition of malononitrile to pentadien-3-ones. These processes often result in cyclohexanones with good yields and excellent diastereoselectivity, contributing to the field of stereoselective synthesis (Fusco & Lattanzi, 2011).
Organocatalytic Synthesis : The use of quinine as a catalyst has enabled the asymmetric synthesis of highly substituted cyclohexenols via domino double-Michael reactions, demonstrating the potential of organocatalysis in creating complex cyclohexane structures (Jang et al., 2015).
Structural Studies and Derivatives : Research on the structure and synthesis of cyclohexane-1,4-dicarbonitrile derivatives, such as 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, contributes to understanding the molecular configuration and potential applications of these compounds in various chemical reactions (Kurskova et al., 2021).
Photocatalytic Oxidation : Cyclohexane-1,4-dicarbonitrile derivatives have been used in studies exploring the photocatalytic oxidation of hydrocarbons, showcasing the role of these compounds in understanding and enhancing photocatalytic processes (Herrmann, Mu, & Pichat, 1991).
Hydrogenation and Dehydrogenation Studies : The compounds have been instrumental in studies examining hydrogenation and dehydrogenation processes, particularly in the interconversion of C6 cyclic hydrocarbons on nickel and platinum surfaces, offering insights into surface coordination chemistry and catalysis (Tjandra & Zaera, 1996).
Safety And Hazards
properties
IUPAC Name |
cyclohexane-1,4-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWYSXZGBRHJNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147085 | |
Record name | Cyclohexane-1,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexane-1,4-dicarbonitrile | |
CAS RN |
10534-13-1 | |
Record name | 1,4-Cyclohexanedicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10534-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexane-1,4-dicarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010534131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Cyclohexanedicarbonitrile | |
Source | DTP/NCI | |
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Record name | Cyclohexane-1,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexane-1,4-dicarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.985 | |
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